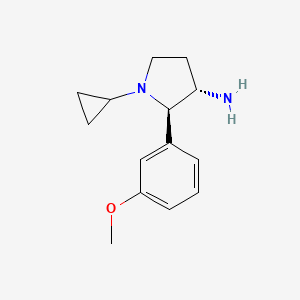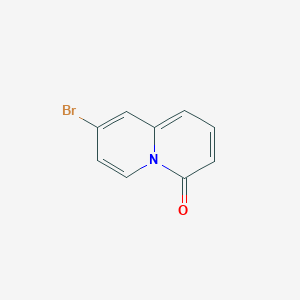
8-Bromoquinolizin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromoquinolizin-4-one is a chemical compound with the CAS Number: 2411201-56-2. It has a molecular weight of 224.06 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 4H-quinolizin-4-ones, a class of heterocycles to which 8-Bromoquinolizin-4-one belongs, can be achieved via a tandem Horner–Wadsworth–Emmons olefination/cyclisation method . This method allows for the facile creation of substituted 4H-quinolizin-4-ones encoded with a range of functional groups .Molecular Structure Analysis
The InChI code for 8-Bromoquinolizin-4-one is1S/C9H6BrNO/c10-7-4-5-11-8 (6-7)2-1-3-9 (11)12/h1-6H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The chemical reactions involving 4H-quinolizin-4-ones are complex and can involve various intermediates. For example, a synthetic chemist’s guide suggests that electroanalytical tools can be used to study reaction mechanisms, including those involving redox-active intermediates .Physical And Chemical Properties Analysis
8-Bromoquinolizin-4-one is a powder that is stored at room temperature .科学的研究の応用
Photoremovable Protecting Group for Physiological Use 8-Bromoquinolizin-4-one, specifically 8-Bromo-7-hydroxyquinoline (BHQ), is recognized for its efficient photolysis under both classic one-photon excitation (1PE) and two-photon excitation (2PE), making it highly relevant for physiological applications. It exhibits stability in the dark, water solubility, and low fluorescence levels, which are advantageous for its use in conjunction with fluorescent indicators in biological studies. BHQ's photolysis, through a solvent-assisted photoheterolysis mechanism, offers significant potential in regulating biological effectors in cell and tissue culture through light, especially 2PE (Zhu et al., 2006).
Metal Chelating Properties and Medicinal Applications Compounds containing the 8-hydroxyquinoline nucleus, closely related to 8-Bromoquinolizin-4-one, display a broad spectrum of biological activities due to their metal chelating properties. These properties contribute to the therapeutic value of 8-hydroxyquinoline and its derivatives, showing promise in treatments for neurodegenerative diseases, cancer, and other conditions. The medicinal significance is highlighted by the antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities of these compounds (Prachayasittikul et al., 2013).
Radiosensitizer for Cancer Radiation Therapy 8-Bromoquinolizin-4-one derivatives, such as 8-Bromoadenine (8BrA), have shown potential as DNA radiosensitizers for cancer radiation therapy. The interaction of these compounds with low-energy electrons (LEEs) during high-energy radiation treatment of cancer indicates a promising avenue for inducing DNA strand breaks in cancerous tissue, thus enhancing the efficacy of radiation therapy (Schürmann et al., 2017).
Cytotoxic Studies and Metal Complex Applications The structural, spectral characterization, and cytotoxic studies of 8-hydroxyquinoline derived thiosemicarbazones reveal significant antiproliferative activity against breast cancer cell lines. These compounds, especially when complexed with metals like Co(III), show enhanced cytotoxicity, indicating their potential in developing potent anticancer agents (Kotian et al., 2021).
Microwave-Assisted Amination in Organic Synthesis 8-Bromoquinolizin-4-one is utilized in the field of organic synthesis, particularly in the rapid preparation of aminoquinolines through Pd-catalyzed aryl amination under microwave conditions. This method has shown consistent improvements in yields and provides a quick and efficient route for synthesizing 5- and 8-aminoquinolines, indicating its utility in complex organic synthesis processes (Wang et al., 2003).
Safety and Hazards
The safety data sheet for 8-Bromoquinolizin-4-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Relevant Papers The synthesis and properties of 4H-quinolizin-4-ones, including 8-Bromoquinolizin-4-one, have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
作用機序
Target of Action
It is known that quinolizinones, a class of compounds to which 8-bromoquinolizin-4-one belongs, are emerging as key pharmacophores for a range of biological targets
Biochemical Pathways
Quinolizinones are known to interact with various biochemical pathways, but the specific pathways affected by 8-Bromoquinolizin-4-one would depend on its precise targets .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, potentially affecting cell proliferation, viability, differentiation, apoptosis, and migration, similar to other quinolizinones .
特性
IUPAC Name |
8-bromoquinolizin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-5-11-8(6-7)2-1-3-9(11)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFDNPGGGHEXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C=CC(=CC2=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolizin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)
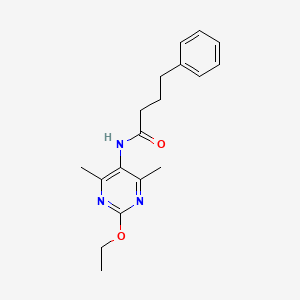
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)
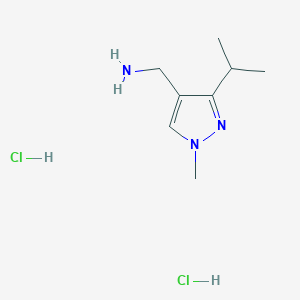

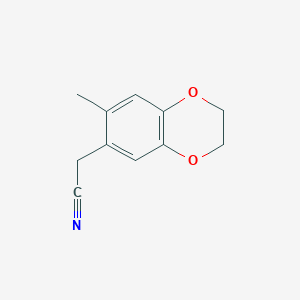
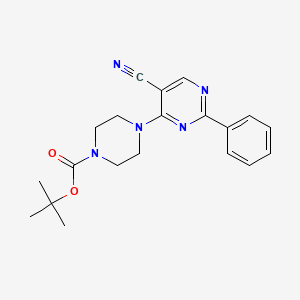
![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)
![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)
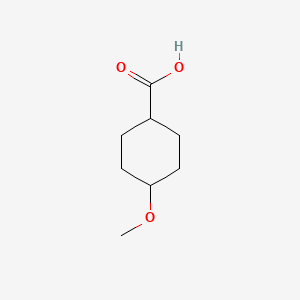
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)
